molecular formula C11H15NO3 B12748171 1-(3-Hydroxy-4-methoxyphenyl)-2-(methylamino)-1-propanone CAS No. 916177-17-8

1-(3-Hydroxy-4-methoxyphenyl)-2-(methylamino)-1-propanone

Cat. No.: B12748171
CAS No.: 916177-17-8
M. Wt: 209.24 g/mol
InChI Key: LUAGWRTYCQFPCI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxymethcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are often referred to as “bath salts” and have gained attention due to their psychoactive effects. 3-Hydroxy-4-methoxymethcathinone is one of the many derivatives of methcathinone, characterized by the presence of a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxymethcathinone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-methylenedioxyphenylpropan-2-one.

    Demethylenation: The methylenedioxy group is cleaved to form a catechol intermediate.

    O-Methylation: The catechol intermediate undergoes O-methylation to introduce the methoxy group at the 4-position.

    Hydroxylation: The intermediate is then hydroxylated at the 3-position to form the final product, 3-Hydroxy-4-methoxymethcathinone.

Industrial Production Methods

Industrial production methods for synthetic cathinones, including 3-Hydroxy-4-methoxymethcathinone, often involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxymethcathinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Hydroxy-4-methoxymethcathinone has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

    Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.

    Medicine: Investigated for its potential therapeutic effects and adverse effects.

    Industry: Used in the development of new psychoactive substances and for forensic analysis.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxymethcathinone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to and inhibition of monoamine transporters, preventing the reuptake of these neurotransmitters.

Comparison with Similar Compounds

3-Hydroxy-4-methoxymethcathinone is similar to other synthetic cathinones such as:

    Mephedrone: Known for its stimulant and empathogenic effects.

    Methylone: Shares structural similarities and has similar psychoactive effects.

    Ethylone: Another synthetic cathinone with stimulant properties.

Uniqueness

What sets 3-Hydroxy-4-methoxymethcathinone apart is its specific substitution pattern on the phenyl ring, which can influence its pharmacological profile and metabolic pathways. The presence of both hydroxy and methoxy groups may affect its potency, duration of action, and potential for adverse effects.

Properties

CAS No.

916177-17-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C11H15NO3/c1-7(12-2)11(14)8-4-5-10(15-3)9(13)6-8/h4-7,12-13H,1-3H3

InChI Key

LUAGWRTYCQFPCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)O)NC

Origin of Product

United States

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